Nuclear Receptor Agonism: Oct-4-enedioic Acid's Specific Activity on SF-1 and LRH-1
Oct-4-enedioic acid acts as a selective agonist for the orphan nuclear receptors SF-1 (NR5A1) and LRH-1 (NR5A2). While quantitative EC50 data for the free acid itself is not readily available in the primary literature, its derivative, (E)-oct-4-enedioic acid, demonstrates potent activity. [1] In a TR-FRET assay measuring DAX1 1-23 peptide recruitment, an (E)-oct-4-enedioic acid derivative exhibited an EC50 of 251 nM for human SF-1 [1]. For LRH-1, a related derivative (GSK 8470) showed an EC50 of 631 nM in a TIF2 peptide recruitment assay [2]. This specific agonism is a property not shared by common structural analogs like fumaric acid (C4) or suberic acid (C8, saturated), which lack this receptor-modulating activity. This establishes Oct-4-enedioic acid as a privileged scaffold for developing chemical tools targeting these receptors.
| Evidence Dimension | SF-1 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | (E)-Oct-4-enedioic acid derivative: 251 nM |
| Comparator Or Baseline | Baseline: No activity reported for saturated dicarboxylic acids (e.g., suberic acid) or shorter-chain unsaturated analogs (e.g., fumaric acid). |
| Quantified Difference | Specific activity conferred by C8 chain length and trans configuration. |
| Conditions | Human SF-1; TR-FRET assay; DAX1 1-23 peptide recruitment. |
Why This Matters
For researchers investigating SF-1/LRH-1 signaling pathways, Oct-4-enedioic acid is a specific and synthetically versatile starting point, unlike inactive or promiscuous generic dicarboxylic acids.
- [1] BindingDB. (n.d.). BDBM50418302 (CHEMBL1765929): Agonist activity at human SF-1. View Source
- [2] BindingDB. (n.d.). BDBM22373 (GSK 8470): Agonist activity at human LRH-1. View Source
